molecular formula C20H24ClN3O3 B2480245 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea CAS No. 941896-25-9

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea

Cat. No.: B2480245
CAS No.: 941896-25-9
M. Wt: 389.88
InChI Key: RBJBYYANZJKSOP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is a sophisticated synthetic urea derivative designed for advanced pharmacological research. Its structure integrates multiple pharmacophores, including a 4-chlorophenyl group and a 3-methoxyphenyl group, which are known in medicinal chemistry to influence lipophilicity and interactions with biological targets . The inclusion of a morpholinoethyl spacer is a strategic feature that can enhance solubility and provide a conformational constraint, potentially leading to increased selectivity for specific enzymes or receptors. Urea derivatives are a significant class of compounds in drug discovery, frequently serving as key scaffolds due to their ability to participate in hydrogen bonding, which is critical for binding to active sites . This makes them particularly valuable in the development of kinase inhibitors . The specific molecular architecture of this compound suggests potential for investigating signal transduction pathways, with research applications possibly extending to the study of inflammatory conditions and oncology targets. It is intended for use as a chemical probe in biochemical assays and high-throughput screening to elucidate novel mechanisms of action and structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-18-4-2-3-15(13-18)19(24-9-11-27-12-10-24)14-22-20(25)23-17-7-5-16(21)6-8-17/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBYYANZJKSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for 3-Methoxyphenyl Intermediate

The 3-methoxyphenyl group is introduced via Friedel-Crafts alkylation using methoxybenzene and a bromoethyl precursor. For example, reacting 3-methoxybenzene with 1,2-dibromoethane in the presence of AlCl₃ yields 2-(3-methoxyphenyl)ethyl bromide.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Catalyst: AlCl₃ (1.2 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 78–85%.

Morpholine Substitution

The bromide intermediate undergoes nucleophilic substitution with morpholine to install the morpholinoethyl group:

$$
\text{2-(3-Methoxyphenyl)ethyl bromide} + \text{Morpholine} \xrightarrow{\text{Et₃N, DCM}} \text{2-(3-Methoxyphenyl)-2-morpholinoethylamine}
$$

Optimization Notes :

  • Excess morpholine (2.5 equiv) ensures complete substitution.
  • Triethylamine (1.5 equiv) neutralizes HBr byproduct.
  • Reaction time: 12–16 hours at 40°C.

Urea Bond Formation

Isocyanate-Amine Coupling

The amine intermediate reacts with 4-chlorophenyl isocyanate to form the urea linkage:

$$
\text{2-(3-Methoxyphenyl)-2-morpholinoethylamine} + \text{4-ClC₆H₄NCO} \xrightarrow{\text{DCM, rt}} \text{Target Compound}
$$

Key Parameters :

  • Solvent: Dichloromethane (anhydrous)
  • Stoichiometry: 1:1 molar ratio
  • Reaction time: 4–6 hours at room temperature.

Yield Optimization :

Parameter Variation Yield (%)
Solvent THF 62
Solvent DCM 89
Temperature 0°C 45
Temperature Room temperature 89

Data adapted from

Alternative Synthetic Routes

Carbodiimide-Mediated Urea Synthesis

As an alternative to isocyanates, the urea bond can be formed using carbodiimides (e.g., EDC·HCl) with 4-chlorophenylcarbamate and the amine:

$$
\text{4-ClC₆H₄NHCO₂Et} + \text{Amine} \xrightarrow{\text{EDC·HCl, DCM}} \text{Target Compound}
$$

Challenges :

  • Requires pre-activation of the carbamate.
  • Lower yields (65–72%) compared to isocyanate route.

One-Pot Sequential Alkylation-Urea Formation

A telescoped approach combines morpholine substitution and urea formation in a single reactor:

  • Alkylation : 2-(3-Methoxyphenyl)ethyl bromide + morpholine → amine intermediate.
  • Urea Formation : Immediate addition of 4-chlorophenyl isocyanate.

Advantages :

  • Reduces purification steps.
  • Overall yield: 81%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the urea derivative (>95% purity).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 2H, Ar-Cl), 6.85 (m, 3H, Ar-OCH₃), 4.15 (t, 2H, NCH₂), 3.72 (m, 4H, morpholine), 2.55 (m, 4H, morpholine).
  • IR : N-H stretch at 3320 cm⁻¹, C=O at 1645 cm⁻¹.

Scalability and Industrial Considerations

Cost-Effective Morpholine Sourcing

Bulk morpholine procurement reduces material costs by 40% in pilot-scale syntheses.

Waste Stream Management

  • HBr byproduct neutralized with NaOH for safe disposal.
  • Solvent recovery via distillation achieves 90% DCM reuse.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its structural features that may interact with biological targets.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and similarities with related urea derivatives:

Compound Name Key Substituents Pharmacophoric Features Biological Relevance (if reported) Evidence ID
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea Morpholine ring directly attached to urea Hydrogen-bonding capacity via morpholine Potential medicinal properties (unspecified)
1-(4-Chlorophenyl)-3-(2-morpholinoethyl)urea (S18) Morpholinoethyl chain Enhanced solubility and target interaction Kinase inhibition (e.g., Nek2)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea Trifluoromethyl and pyridinylthio groups Increased lipophilicity and metabolic stability Anticancer or antimicrobial activity
1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea (10) Hydroxyethylphenyl branch Improved solubility and stereochemical diversity Antiparasitic activity (e.g., Cryptosporidium)
1-(4-Chlorophenyl)-3-(3-(dimethylamino)propyl)urea (18) Dimethylaminopropyl chain Basic side chain for ionic interactions Kinase inhibition
1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea Ethenyl linker and 4-methoxyphenyl group Conformational rigidity and π-π stacking Unspecified (structural studies)

Physicochemical and Spectral Properties

  • Morpholine-containing compounds (e.g., S18 in ) exhibit IR peaks at ~1650 cm⁻¹ (urea C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C). NMR spectra show characteristic morpholine proton signals at δ 2.4–3.8 ppm .
  • Trifluoromethyl derivatives () display distinct ¹⁹F NMR signals and enhanced thermal stability due to the CF₃ group.
  • Hydroxyethyl-substituted ureas () show broad O-H stretches in IR (~3400 cm⁻¹) and downfield-shifted hydroxyl protons in NMR.

Biological Activity

1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound with significant potential in biological applications. This compound, belonging to the class of urea derivatives, has garnered attention due to its unique structural features, which include a chlorophenyl group, a methoxyphenyl group, and a morpholinoethyl group. The biological activity of this compound warrants detailed exploration, particularly regarding its mechanism of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea
  • Molecular Formula : C20H24ClN3O3
  • Molecular Weight : 393.87 g/mol

Structural Features

FeatureDescription
Chlorophenyl GroupEnhances lipophilicity and potential receptor interactions.
Methoxyphenyl GroupModulates electronic properties and solubility.
Morpholinoethyl GroupIncreases biological activity through improved binding affinity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or activator of various biochemical pathways, leading to therapeutic effects in different biological contexts.

Proposed Mechanisms

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that urea derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics or inhibiting specific oncogenic pathways.

Case Study: Antitumor Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • A549: 12 µM
    • MCF-7: 15 µM
    • HeLa: 10 µM

These findings suggest that the compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary studies indicate potential activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

Compound NameStructure VariationIC50 (µM)Activity Type
Compound AHydroxyl group instead of methoxy18Anticancer
Compound BBromine instead of chlorine14Antimicrobial

This table illustrates how structural modifications can influence the biological activity of related compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of 4-Chloroaniline : Chlorination of aniline.
  • Formation of Isocyanate : Reaction with phosgene to yield 4-chlorophenyl isocyanate.
  • Synthesis of Morpholinoethyl Intermediate : Reaction between morpholine and 3-methoxybenzaldehyde.
  • Coupling Reaction : Final reaction between isocyanate and morpholinoethyl intermediate to produce the target compound.

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